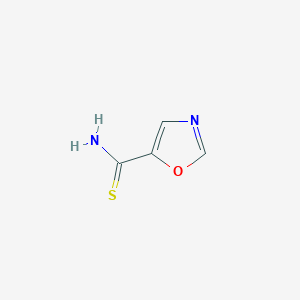

Oxazole-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKTUDUXQCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693297 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-32-8 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Oxazole-5-carbothioamide"

An In-depth Technical Guide to the Synthesis and Characterization of Oxazole-5-carbothioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering researchers a reliable framework for their own investigations.

Introduction: The Significance of the this compound Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The incorporation of a carbothioamide group at the 5-position yields a scaffold with a unique electronic and steric profile, making it a valuable pharmacophore in drug discovery. This moiety has been identified in compounds exhibiting a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfur atom of the carbothioamide group often plays a crucial role in target engagement, acting as a hydrogen bond acceptor or a metal-coordinating ligand.

The synthetic accessibility and the potential for diverse functionalization of the this compound core make it an attractive starting point for the development of novel therapeutic agents. This guide will focus on a robust and widely applicable synthetic route, the Van Leusen reaction, and detail the essential characterization techniques for structural verification.

Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a base-mediated cycloaddition mechanism and is favored for its high yields and tolerance of a wide range of functional groups.

Reaction Mechanism

The reaction is initiated by the deprotonation of TosMIC by a suitable base, typically potassium carbonate, to form a reactive carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate oxazoline. Subsequent elimination of the tosyl group and tautomerization yields the final oxazole product. The introduction of the carbothioamide group can be achieved by reacting the corresponding oxazole-5-carboxamide with a thionating agent like Lawesson's reagent.

Figure 1: Simplified workflow of the Van Leusen oxazole synthesis.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a generic this compound from an aldehyde and TosMIC, followed by thionation.

Materials:

-

An appropriate aldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Lawesson's reagent

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Oxazole Formation:

-

To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxazole-5-carboxamide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

-

Thionation to this compound:

-

Dissolve the purified oxazole-5-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: General workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include:

-

A singlet in the region of 7.5-8.5 ppm corresponding to the oxazole ring proton.

-

Signals corresponding to the substituents on the oxazole ring.

-

A broad singlet for the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Characteristic chemical shifts include:

-

Signals for the oxazole ring carbons, typically in the range of 120-160 ppm.

-

A downfield signal for the carbon of the carbothioamide group (C=S), often appearing around 180-200 ppm.

-

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxazole Ring Proton | 7.5 - 8.5 (s) | 120 - 160 |

| Carbothioamide (-NH₂) | Broad singlet | - |

| Carbothioamide (C=S) | - | 180 - 200 |

Table 1: Typical NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to observe are:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| C=N (Oxazole) | Stretching | 1650 - 1550 |

| C=S | Stretching | 1250 - 1020 |

Table 2: Characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the determination of the molecular formula. The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the this compound.

Conclusion

The synthesis of oxazole-5-carbothioamides via the Van Leusen reaction followed by thionation is a reliable and versatile method for accessing this important class of compounds. The characterization techniques outlined in this guide—NMR, IR, and mass spectrometry—provide a comprehensive and robust framework for structural verification and purity assessment. By following these protocols, researchers can confidently synthesize and characterize novel this compound derivatives for further investigation in drug discovery and development programs.

"physicochemical properties of Oxazole-5-carbothioamide"

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-5-carbothioamide

Executive Summary

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with a carbothioamide group. This structure serves as a valuable and versatile building block in medicinal chemistry and materials science.[1] The oxazole nucleus is a privileged scaffold found in numerous biologically active molecules, imparting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the carbothioamide moiety further enhances its potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, stability, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery and development pipelines.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and the oxazole ring is a particularly prominent motif.[2] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This arrangement creates a unique electronic profile, rendering the ring weakly basic and thermally stable, though susceptible to certain ring-opening reactions.[5] The atoms in the ring are sp² hybridized, resulting in a planar structure with six delocalized π-electrons that confer aromaticity.[5]

The utility of oxazole derivatives is vast, with clinically approved drugs such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin showcasing the scaffold's therapeutic value.[2] The substitution pattern on the oxazole ring plays a critical role in defining the molecule's biological activity and physicochemical properties, making intermediates like this compound highly valuable for creating diverse chemical libraries.[3][6]

Synthesis and Structural Elucidation

The strategic synthesis and rigorous characterization of this compound are fundamental to its application. While multiple routes to the oxazole core exist, the van Leusen reaction offers a robust and efficient method.[7]

Proposed Synthetic Pathway via van Leusen Reaction

The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7] To synthesize this compound, a plausible approach involves the use of a protected thioformamide derivative as the starting aldehyde equivalent, followed by deprotection.

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate aldehyde precursor and TosMIC (1.1 equivalents) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Execution: Stir the mixture at room temperature or under gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]

-

Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

-

Final Conversion: If a protected starting material was used, a final deprotection step would be required to yield the target this compound.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization: Anticipated Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - Protons on the oxazole ring (at C2 and C4) appearing as distinct singlets in the aromatic region (δ 7-9 ppm).- Broad signals corresponding to the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the three carbon atoms of the oxazole ring (C2, C4, C5) in the range of δ 120-160 ppm.- A characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, typically above δ 180 ppm. |

| FT-IR | - N-H stretching vibrations for the primary thioamide around 3100-3400 cm⁻¹.- C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.- A strong C=S stretching band around 1100-1300 cm⁻¹. |

| Mass Spec. | - A clear molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₄N₂OS (128.15 g/mol ).[8]- Characteristic fragmentation patterns involving the loss of the carbothioamide group or cleavage of the oxazole ring. |

Core Physicochemical Properties

Understanding the physicochemical profile of a compound is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Key Parameters and Experimental Determination

| Property | Predicted Value / Characteristic | Significance |

| Molecular Formula | C₄H₄N₂OS | Defines the elemental composition. |

| Molecular Weight | 128.15 g/mol [8] | Influences diffusion and transport across membranes. |

| Predicted LogP | 0.5 - 1.5 | A measure of lipophilicity; critical for membrane permeability and solubility. |

| Predicted pKa | ~1-2 (basic N); ~14-16 (acidic N-H) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Aqueous Solubility | Poor to moderate | Heterocyclic compounds of this nature often exhibit limited aqueous solubility, impacting bioavailability.[9] |

Protocol: Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Reactivity

The stability and reactivity of this compound are dictated by the interplay between the aromatic oxazole ring and the functional carbothioamide group.

-

Oxazole Ring Stability: The oxazole ring is generally stable but can be sensitive to certain conditions. While it shows resistance to acids, some substituted oxazoles, such as those with a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening.[5][10] The stability of the 5-carbothioamide derivative should be assessed under various pH and temperature conditions.

-

Reactivity Profile: The molecule presents several sites for chemical modification:

-

N-alkylation/acylation: The nitrogen at position 3 of the oxazole ring is weakly basic and can be alkylated or acylated.[2]

-

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily at the C4 or C5 positions, though it is less reactive than other heterocycles like furan.[11]

-

Carbothioamide Group: The thioamide moiety is a versatile functional group. The sulfur atom is nucleophilic and can be alkylated, while the N-H protons can be deprotonated under strong basic conditions. The group can also participate in cycloaddition reactions or be converted to other functional groups.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iajps.com [iajps.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2 [matrix-fine-chemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Mechanism of Action of Oxazole-5-carbothioamides as InhA Inhibitors

<

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with distinct mechanisms of action. The oxazole-5-carbothioamide scaffold has been identified as a promising chemotype, demonstrating potent and specific activity against Mtb. This technical guide provides an in-depth exploration of the core mechanism of action for this class of compounds: the direct inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA). We will dissect the role of InhA in the essential mycolic acid biosynthesis pathway, detail the molecular interactions governing inhibitor binding, and present the downstream cellular consequences of target engagement. Furthermore, this guide furnishes field-proven experimental workflows and protocols for researchers aiming to validate and characterize novel InhA inhibitors, ensuring a robust and reproducible approach to antimicrobial drug discovery.

The Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The integrity of the mycobacterial cell wall is paramount for the survival and pathogenicity of M. tuberculosis. This complex structure is uniquely rich in mycolic acids, which are extremely long α-alkyl, β-hydroxy fatty acids.[1][2] The biosynthesis of these crucial lipids is orchestrated by two distinct fatty acid synthase systems: FAS-I and FAS-II.[2] While FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids, the FAS-II system elongates these precursors to form the long meromycolate chain, a defining component of mycolic acids.[1][3]

Within the FAS-II pathway, the NADH-dependent Enoyl-Acyl Carrier Protein Reductase, known as InhA, is an essential and clinically validated drug target.[4][5] InhA catalyzes the final, rate-limiting reduction step in each elongation cycle, converting a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] Inhibition of InhA leads to the cessation of mycolic acid synthesis, compromising the structural integrity of the cell wall and ultimately resulting in bacterial death.[6][7]

The clinical relevance of InhA is underscored by it being the primary target of the frontline anti-tubercular drug isoniazid (INH).[6] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][8] A majority of clinical INH resistance arises from mutations in the katG gene, not in InhA itself.[6][9] This critical fact highlights a significant therapeutic opportunity: direct inhibitors of InhA, such as oxazole-5-carbothioamides, are expected to bypass this common resistance mechanism and remain effective against many INH-resistant strains.[4][10]

Core Mechanism of Action: Direct, NADH-Dependent Inhibition

Unlike prodrugs that require enzymatic activation, oxazole-5-carbothioamides belong to a class of direct InhA inhibitors. Through extensive biochemical and structural studies, their mechanism has been elucidated as binding directly to the InhA active site.

Binding Mode and Enzyme Kinetics

Biophysical studies have revealed that compounds from related direct inhibitor classes, such as the 4-hydroxy-2-pyridones, bind specifically to InhA in an NADH-dependent manner.[10] These inhibitors occupy the substrate-binding pocket, effectively blocking the entry of the long-chain trans-2-enoyl-ACP substrate.[10] The interaction is often characterized by a network of hydrophobic contacts with key residues lining a pocket formed by amino acids such as Tyr158, Phe149, and Met191.[11][12]

Kinetic analyses of direct InhA inhibitors frequently demonstrate competitive or mixed-type inhibition with respect to the enoyl-ACP substrate.[13] This indicates that the inhibitor and the natural substrate are competing for the same binding site on the InhA-NADH binary complex. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays.

Cellular Consequences of InhA Inhibition

The direct inhibition of InhA by an this compound initiates a cascade of events within the mycobacterium. The primary consequence is the immediate halt of the FAS-II elongation cycle. This leads to a dose-dependent depletion of mycolic acids, which can be experimentally verified through metabolic labeling studies.[10][14] Concurrently, the precursor fatty acids that would normally be elongated accumulate within the cell.[9][10]

The loss of mature mycolic acids prevents their incorporation into the cell wall's arabinogalactan layer and the formation of trehalose dimycolate (cord factor).[1][15] This severely compromises the mycobacterial outer membrane, leading to increased permeability, loss of resistance to chemical stresses, and ultimately, bactericidal activity.[6]

The overall pathway and the point of inhibition are visualized in the diagram below.

References

- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycolic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel and potent InhA direct inhibitors by ensemble docking-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biological Activity of Novel Oxazole-5-carbothioamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Oxazole Scaffold in Medicinal Chemistry

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the heterocyclic compounds, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—has emerged as a "privileged structure."[1] Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, including enzymes and receptors.[2][3] This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This guide focuses specifically on a promising subclass: Oxazole-5-carbothioamide derivatives . The incorporation of the carbothioamide (-CSNH₂) moiety at the 5-position of the oxazole ring introduces a critical functional group known for its potent and diverse biological roles. This document serves as a technical exploration into the synthesis, biological evaluation, and mechanistic underpinnings of these novel derivatives, providing field-proven insights and detailed methodologies for the scientific community.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The generation of a library of novel derivatives for biological screening begins with robust and flexible synthetic chemistry. This compound itself is a valuable building block for creating more complex molecules in drug discovery and agrochemical development.[7] The synthesis of its derivatives often involves multi-step reactions, starting from accessible precursors.

While numerous specific pathways exist, a generalized and effective approach involves the condensation of appropriate starting materials, such as acetanilides and amides, often catalyzed to facilitate ring formation.[8] A common strategy for creating substituted oxazoles involves the reaction between activated carboxylic acids and isocyanides.[1] The carbothioamide group can be introduced through various thioamidation reactions, providing a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. The choice of synthetic route is critical, as it must be efficient, scalable, and tolerant of a wide range of functional groups to generate a diverse chemical library for screening.

Below is a conceptual workflow illustrating the path from synthesis to lead optimization.

Caption: General workflow from synthesis to lead optimization.

Anticancer Activity: Targeting Malignant Proliferation

One of the most extensively studied biological activities of oxazole derivatives is their potential as anticancer agents.[9][10] These compounds have been shown to exert cytotoxic and cytostatic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[9][11]

Mechanisms of Action

The anticancer effects of oxazole derivatives are not monolithic; they operate through diverse and often interconnected mechanisms:

-

Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDAC).[12]

-

Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Oxazole compounds have been shown to trigger apoptosis by activating caspase cascades and inducing the cleavage of poly-ADP ribose polymerase (PARP).[12][13]

-

Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from replicating.[13][14]

-

Inhibition of Tubulin Polymerization: Similar to established drugs like paclitaxel, some oxazole derivatives can disrupt microtubule dynamics, which is crucial for cell division and integrity, leading to apoptosis.[12]

A simplified representation of a potential apoptotic pathway targeted by these compounds is shown below.

Caption: Simplified intrinsic apoptosis pathway potentially induced by oxazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of chemical compounds. Its principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The incubation allows for the conversion of MTT to formazan by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, this compound derivatives exhibit significant potential as antimicrobial and anti-inflammatory agents, addressing critical needs in infectious diseases and immunology.

Antimicrobial Efficacy

The oxazole scaffold is present in numerous compounds with potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][16][17] The carbothioamide group is also a known pharmacophore in many antimicrobial agents.

Data Summary: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound Class | Target Organisms | Activity Metric | Potency | Reference |

| Benzoxazole-5-carboxylates | S. aureus, B. subtilis, E. coli | Zone of Inhibition | High activity observed | [4] |

| Pyrazole-linked oxazol-5-ones | S. aureus, E. coli, C. albicans | MIC | High activity observed | [4] |

| 5(4H)-Oxazolone-sulfonamides | P. aeruginosa, S. aureus | MIC | Promising antibacterial activity | [18] |

| Spiro-oxazole derivatives | Fungal Strains | Zone of Inhibition | High antifungal activity | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anti-inflammatory Potential

Inflammation is a biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases.[5] Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).[4][19]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.[5][19]

Methodology:

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[5]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, SAR studies reveal how modifications to the core scaffold impact potency and selectivity.[3][20]

-

Substituents on the Oxazole Ring: The nature and position of substituents on the oxazole ring play a pivotal role. Halogen substitutions, for instance, can significantly modulate antibacterial activity.[3][8]

-

Aryl Group Modifications: If an aryl group is attached at other positions (e.g., C2 or C4), substitutions on this ring (e.g., electron-donating or electron-withdrawing groups) can drastically alter anticancer or enzyme-inhibitory potency.[21]

-

The Carbothioamide Moiety: This group is a potent hydrogen bond donor and can be crucial for binding to target proteins. Modifications of the -NH₂ group can be explored to fine-tune activity and pharmacokinetic properties.

Caption: Key regions for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The existing body of research demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic tractability of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity and drug-like properties.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis to create larger, more diverse libraries for screening against a wider range of biological targets.

-

In Vivo Studies: Advancing the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. iajps.com [iajps.com]

- 18. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Strategies for the Rational Design of Oxazole-5-carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the in silico methodologies pivotal for the exploration and optimization of oxazole-5-carbothioamide and its analogs. As this scaffold garners increasing interest in medicinal chemistry, a robust computational framework is essential for accelerating the discovery of novel therapeutic agents. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the core computational techniques and the scientific rationale behind their application in the context of this promising class of compounds.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a cornerstone in the architecture of many biologically active molecules, recognized for its ability to form diverse, non-covalent interactions with a wide range of biological receptors and enzymes.[1][2] When functionalized with a carbothioamide group at the 5-position, the resulting scaffold presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. While extensive research has been conducted on related oxazole and carbothioamide derivatives, the dedicated exploration of this compound is an emerging field with significant potential. Analogs of similar heterocyclic compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this scaffold a prime candidate for in-depth computational investigation.[3][4][5]

Core In Silico Workflow for Scaffold Hopping and Lead Discovery

A systematic in silico approach is fundamental to efficiently navigate the chemical space of this compound analogs. The workflow typically begins with identifying a biological target and then proceeds through a series of computational filters to identify the most promising candidates for synthesis and biological evaluation.

Caption: A typical in silico workflow for drug discovery.

Foundational In Silico Techniques

Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a protein target.[6] This technique is instrumental in the initial stages of drug discovery for virtual screening of compound libraries and for understanding the structure-activity relationships (SAR) of a series of analogs. For this compound derivatives, docking studies can reveal key interactions with the target's active site, guiding the design of more potent and selective inhibitors.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and minimizing the structure using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

-

-

Ligand Preparation:

-

Generate the 3D structures of the this compound analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligands using a suitable force field (e.g., OPLS, MMFF94) to obtain low-energy conformers.

-

-

Grid Generation:

-

Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking and Scoring:

-

Perform the docking using software such as AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses for each ligand within the grid box.

-

The poses are then ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

-

-

Post-Docking Analysis:

-

Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This analysis is crucial for understanding the binding mode and for designing modifications to improve affinity.

-

ADMET Prediction: Early Assessment of Pharmacokinetic Properties

A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[7] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, saving significant time and resources.

| Parameter Category | Key Properties | Commonly Used In Silico Tools |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | SwissADME, pkCSM, StarDrop |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM |

| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4) | SwissADME, pkCSM, StarDrop |

| Excretion | Total clearance, Renal OCT2 substrate | pkCSM |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitization | Toxtree, DEREK Nexus, pkCSM |

-

Input Structures: Provide the 2D or 3D structures of the this compound analogs, typically in SMILES or SDF format.

-

Select Prediction Tool: Choose a suitable ADMET prediction platform. Many are freely accessible web servers like SwissADME and pkCSM.

-

Run Predictions: Submit the structures and select the desired ADMET properties for prediction.

-

Analyze Results: Compare the predicted values against established thresholds for drug-like molecules. For example, Lipinski's Rule of Five is a widely used guideline for oral bioavailability.

Advanced Computational Methods for Lead Optimization

Following the identification of initial hits, more computationally intensive methods can be employed to refine their properties and gain a deeper understanding of their behavior at the molecular level.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Interactions

While molecular docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes in both the ligand and the protein upon binding.

Caption: A streamlined workflow for molecular dynamics simulations.

-

System Setup: The starting point is the best-ranked pose from molecular docking. The complex is placed in a periodic box of solvent (typically water) and ions are added to neutralize the system and mimic physiological salt concentrations.

-

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a series of equilibration steps, usually in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

-

Production Run: The production MD simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (atomic coordinates over time) is saved.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other key interactions over time.

Future Perspectives and Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the systematic exploration of this compound analogs as potential therapeutic agents. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can significantly enhance the efficiency of the drug discovery process. As computational power and algorithm accuracy continue to improve, the role of these techniques in designing novel, safe, and effective drugs will only become more prominent. The application of these principles to the this compound scaffold holds great promise for uncovering new treatments for a variety of diseases.

References

- 1. ijmpr.in [ijmpr.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

Spectroscopic Blueprint of Oxazole-5-carbothioamide: A Technical Guide for Researchers

Foreword: The Rationale Behind This Guide

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, oxazole-containing molecules are of significant interest due to their diverse biological activities and applications as versatile synthetic intermediates.[1] This guide provides an in-depth spectroscopic characterization of a particularly intriguing derivative: Oxazole-5-carbothioamide. While empirical data for this specific molecule is not widely published, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a robust predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently identify and analyze this compound.

This guide is structured to provide not just data, but a deeper understanding of the "why" behind the expected spectral features. By elucidating the interplay between molecular structure and spectroscopic output, we aim to empower researchers to move beyond simple data matching to a more intuitive and predictive understanding of their analytical results.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, featuring a five-membered oxazole ring substituted with a carbothioamide group at the 5-position, dictates its unique spectroscopic signature. The aromatic oxazole ring and the thioamide functionality are the two key components that will be interrogated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

References

The Oxazole-5-Carbothioamide Scaffold: A Technical Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of the oxazole-5-carbothioamide core, a heterocyclic scaffold of significant interest in medicinal chemistry. As Senior Application Scientists, we aim to synthesize the current understanding of this versatile molecule, offering insights into the rational design of novel therapeutic agents. This document will delve into the synthesis, biological activities, and the nuanced effects of structural modifications on the efficacy of this compound derivatives.

Introduction: The Prominence of the Oxazole Core

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] The this compound, a specific derivative, serves as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals, with noted potential in developing anti-inflammatory and antimicrobial agents.[4] The presence of the carbothioamide group, a bioisostere of the carboxamide, introduces distinct physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The Core Scaffold: this compound

The fundamental structure of this compound consists of an oxazole ring with a carbothioamide group attached at the 5-position. This core offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The key positions for substitution are the 2- and 4-positions of the oxazole ring and the nitrogen atom of the carbothioamide group. Understanding the impact of substituents at these positions is crucial for optimizing the therapeutic potential of this scaffold.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the oxazole ring followed by the introduction or modification of the carbothioamide moiety. A common and versatile method for the formation of 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5]

Experimental Protocol: Van Leusen Oxazole Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole, a key intermediate for this compound derivatives.[5]

Materials:

-

Appropriate aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (solvent)

Procedure:

-

To a stirred solution of the aldehyde in methanol, add TosMIC and potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

The resulting 5-substituted oxazole can then be further functionalized to introduce the carbothioamide group, for instance, through conversion to a carboxylic acid, then an acyl chloride, followed by reaction with a source of thiocyanate and subsequent hydrolysis or reaction with an amine.

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies specifically on this compound are still emerging, we can infer key relationships by examining studies on structurally related oxazole carboxamides and other heterocyclic carbothioamides. The following sections outline the anticipated impact of substitutions at various positions of the scaffold.

The Role of the Carbothioamide Moiety

The replacement of the oxygen atom in a carboxamide with sulfur to form a carbothioamide has profound effects on the molecule's properties. The sulfur atom is larger, less electronegative, and more polarizable than oxygen. This can lead to altered hydrogen bonding capabilities, different steric profiles, and modified electronic properties, all of which can influence target binding and overall activity. In many cases, this substitution can enhance the biological activity of a compound.

Substitution at the Carbothioamide Nitrogen (R¹)

The nature of the substituent on the carbothioamide nitrogen is a critical determinant of biological activity. Modifications at this position can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric interactions within a binding pocket.

-

Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other aromatic/heteroaromatic rings can lead to potent compounds. The substituents on these rings (e.g., halogens, alkyl, alkoxy groups) can modulate activity through electronic and steric effects. For instance, in related series, electron-withdrawing groups on a terminal phenyl ring have been shown to enhance activity.

-

Alkyl Chains: The length and branching of alkyl substituents can impact lipophilicity and, consequently, cell permeability and target engagement.

Substitution at the 2-Position of the Oxazole Ring (R²)

The 2-position of the oxazole ring is another key site for modification.

-

Aromatic and Heteroaromatic Groups: Similar to the R¹ position, the introduction of aromatic or heteroaromatic rings at the 2-position can provide additional binding interactions, such as pi-stacking, with the target protein.

-

Small Alkyl Groups: Small, non-bulky alkyl groups are often well-tolerated and can contribute to favorable hydrophobic interactions.

Substitution at the 4-Position of the Oxazole Ring (R³)

Substituents at the 4-position can also influence the activity profile of the molecule.

-

Methyl and other Small Alkyl Groups: These groups are commonly found in active oxazole derivatives and can contribute to the overall binding affinity.

-

Aryl Groups: Phenyl or other aryl groups at this position can significantly impact the molecule's conformation and introduce new binding interactions.

The interplay between substituents at all three positions (R¹, R², and R³) is crucial. A holistic approach to SAR, considering the combined effects of these modifications, is essential for the rational design of potent and selective compounds.

Biological Activities and Therapeutic Targets

This compound derivatives are being investigated for a range of therapeutic applications, primarily as antimicrobial and anticancer agents.[1][3][6]

Antimicrobial Activity

The oxazole scaffold is a component of several antimicrobial agents.[1][3][7] The carbothioamide moiety is also known to contribute to antimicrobial activity. The mechanism of action for these compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[8]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[2][6][9][10][11] The SAR of these compounds often reveals that specific substitutions are required to achieve potent and selective inhibition of cancer cell growth.

Data Presentation

To facilitate the analysis of SAR, quantitative data from biological assays should be summarized in a structured format.

| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | Biological Activity (e.g., IC₅₀, µM) |

| 1a | Phenyl | Methyl | H | Data |

| 1b | 4-Chlorophenyl | Methyl | H | Data |

| 1c | Benzyl | Methyl | H | Data |

| 2a | Phenyl | Ethyl | H | Data |

| 3a | Phenyl | Methyl | Phenyl | Data |

This table is a template. Specific data would be populated from experimental results.

Visualization of Key Concepts

Logical Flow of SAR-Guided Drug Discovery

Caption: Iterative cycle of SAR-driven lead optimization.

General SAR Insights for this compound

Caption: Key structural features influencing biological activity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, involving the synthesis and biological evaluation of diverse analogs, is essential to unlock the full potential of this heterocyclic system. Future research should focus on generating comprehensive SAR data for specific biological targets, elucidating the mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds. The insights provided in this guide serve as a foundation for the rational design of the next generation of this compound-based drugs.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. iajps.com [iajps.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 8. Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Versatile Blueprint for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the oxazole scaffold's therapeutic potential, delving into its significance in drug design, key mechanisms of action, and practical synthetic and evaluative methodologies. From potent anticancer agents to novel antimicrobial and anti-inflammatory compounds, this document serves as an in-depth resource for researchers aiming to harness the full potential of this remarkable heterocyclic core.

The Oxazole Moiety: A Cornerstone of Medicinal Chemistry

The five-membered aromatic structure of oxazole, with oxygen and nitrogen at positions 1 and 3 respectively, offers a unique combination of features that make it highly attractive for drug design.[1][2] The heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[3][4] Furthermore, the three carbon atoms of the ring can be readily functionalized, allowing for precise control over the molecule's steric and electronic properties to optimize potency and selectivity.[5][6] This inherent versatility has led to the incorporation of the oxazole scaffold into a wide range of pharmacologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][7][8][9]

Therapeutic Applications of the Oxazole Scaffold

The broad therapeutic potential of oxazole derivatives is a testament to their ability to interact with a multitude of biological targets.[9] This section will explore the most prominent and well-established therapeutic areas for this versatile scaffold.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Oxazole-containing compounds have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][10][11] These derivatives have been shown to be effective against a range of cancer types, including breast, lung, and colorectal tumors.[10]

Key anticancer mechanisms of oxazole derivatives include:

-

Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics, certain oxazoles can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][12]

-

Targeting Signal Transducer and Activator of Transcription 3 (STAT3): Aberrant STAT3 signaling is a hallmark of many cancers. Oxazole derivatives have been identified that can inhibit STAT3, thereby suppressing cancer cell proliferation and survival.[1][12]

-

DNA Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Oxazole-based compounds can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[1][2]

-

Kinase Inhibition: Many oxazole derivatives act as inhibitors of various protein kinases that are critical for cancer cell growth and division.[1][12]

The diverse mechanisms of action highlight the adaptability of the oxazole scaffold in designing targeted anticancer therapies.[11]

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a significant global health challenge. Oxazole derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[13][14][15] Their efficacy stems from their ability to interfere with essential bacterial processes. The structural versatility of the oxazole ring allows for the development of compounds that can overcome existing resistance mechanisms.[4] For instance, some oxazole-containing compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis and inflammatory bowel disease.[17] Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[7][17] Oxaprozin, an FDA-approved non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and functions by inhibiting COX-1, thereby reducing prostaglandin synthesis.[16][18] The ability of the oxazole scaffold to interact with multiple components of the inflammatory pathway makes it a valuable template for the design of novel anti-inflammatory drugs with improved efficacy and safety profiles.[17]

Synthetic Strategies for Accessing Oxazole Scaffolds

The therapeutic potential of oxazoles is underpinned by the availability of robust and versatile synthetic methodologies. Several classical and modern synthetic routes allow for the efficient construction of the oxazole ring with diverse substitution patterns.

Robinson-Gabriel Synthesis

A cornerstone of oxazole synthesis, the Robinson-Gabriel method involves the cyclization and dehydration of a 2-acylamino-ketone.[19] This reliable method is particularly useful for preparing 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

-

Acylation: React an α-amino ketone with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the 2-acylamino-ketone intermediate.

-

Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent. While traditional reagents like sulfuric acid or phosphorus pentachloride can be used, polyphosphoric acid (PPA) often provides better yields.[20] Heat the reaction mixture to facilitate cyclization and dehydration.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[21][22] This [3+2] cycloaddition reaction is known for its high efficiency and broad substrate scope.[22]

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde and TosMIC in a suitable solvent such as a mixture of DME and methanol.[21]

-

Base Addition: Add a base, such as potassium carbonate or an ion-exchange resin like Ambersep® 900(OH), to the reaction mixture.[21] The base deprotonates the TosMIC, initiating the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired 5-substituted oxazole.

Biological Evaluation of Oxazole Derivatives

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. For oxazole derivatives, this typically involves a series of in vitro and in vivo assays to determine their therapeutic potential and mechanism of action.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. It provides a quantitative measure of a compound's cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the oxazole test compounds and a positive control (e.g., a known anticancer drug) in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Oxazole Drug Discovery Workflow

The journey from a promising scaffold to a potential drug candidate involves a structured and iterative process. The following diagram illustrates a typical workflow for the discovery and development of oxazole-based therapeutics.

Caption: A generalized workflow for oxazole-based drug discovery.

Signaling Pathway Modulation: Inhibition of STAT3 by an Oxazole Derivative

The following diagram illustrates the inhibitory effect of a hypothetical oxazole-based compound on the STAT3 signaling pathway, a key target in cancer therapy.

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of hypothetical oxazole derivatives against various cancer cell lines, with IC₅₀ values presented in micromolar (µM) concentrations.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| OXA-001 | 12.5 | 18.2 | 25.1 |

| OXA-002 | 5.8 | 9.1 | 11.3 |

| OXA-003 | 1.2 | 2.5 | 3.7 |

| Doxorubicin | 0.8 | 1.1 | 1.5 |

Conclusion and Future Perspectives

The oxazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. Its broad spectrum of biological activities, coupled with well-defined synthetic pathways, ensures its continued relevance in the quest for novel therapeutics.[5][9] Future research will likely focus on the development of more selective and potent oxazole derivatives through structure-based drug design and the exploration of novel biological targets. The combination of the oxazole core with other pharmacophores also holds significant promise for the creation of hybrid molecules with enhanced therapeutic profiles.[1][2] As our understanding of disease biology deepens, the adaptable nature of the oxazole scaffold will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 3. tandfonline.com [tandfonline.com]

- 4. repository.aaup.edu [repository.aaup.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. iajps.com [iajps.com]

- 15. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]

- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Oxazole-5-carbothioamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules have cemented its status as a privileged scaffold in medicinal chemistry.[2] From antibiotics to kinase inhibitors, the oxazole motif is a recurring feature in a diverse array of therapeutic agents.[1] This guide focuses on a particularly promising, yet underexplored, building block: oxazole-5-carbothioamide . The introduction of the carbothioamide group at the 5-position of the oxazole ring imparts unique reactivity, opening up a plethora of possibilities for the synthesis of novel and complex molecular architectures with significant therapeutic potential.

This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a strategic building block in medicinal chemistry. We will delve into detailed synthetic protocols, explore its chemical versatility, and present case studies illustrating its application in the development of antiviral and anticancer agents.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is the first critical step in its utilization as a building block. While various methods exist for the synthesis of the oxazole ring, a practical approach to this compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the conversion of a 5-ester substituted oxazole, which can be synthesized via established methods such as the van Leusen oxazole synthesis.[4]

Proposed Synthetic Pathway

A robust synthesis of this compound can be achieved in two key stages: first, the formation of an oxazole-5-carboxylate ester, followed by its conversion to the desired carbothioamide.

Stage 1: Synthesis of Ethyl Oxazole-5-carboxylate

The van Leusen reaction provides a powerful method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4] In this proposed synthesis, we adapt this reaction to incorporate a carboxylate group at the 5-position.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajps.com [iajps.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of Oxazole-5-carbothioamide

Introduction and Strategic Overview